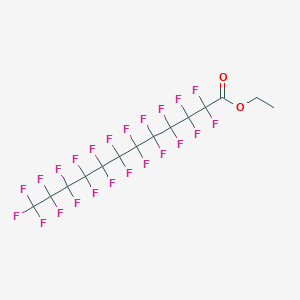
Ethyl perfluorododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl perfluorododecanoate, also known as Ethyl tricosafluorododecanoate or Ethyl tricosafluorolaurate, is a perfluorinated compound . It belongs to the family of perfluorocarboxylates . The CAS Number is 158607-41-1 and its molecular weight is 642.16 .
Molecular Structure Analysis
The IUPAC name of Ethyl perfluorododecanoate is ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate . The molecule contains a total of 43 bonds, including 38 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ester .Physical And Chemical Properties Analysis
Ethyl perfluorododecanoate is a liquid at ambient temperature . The flash point is 96/9mm .Applications De Recherche Scientifique
Toxicology Research
Perfluorinated compounds (PFCs), such as Ethyl perfluoro-n-dodecanoate, have been extensively studied in the field of toxicology . These compounds are chemically very stable and are highly resistant to biological degradation . They can bioaccumulate and also undergo biomagnification . Numerous publications allude to the negative effects of PFCs on human health .
Proteomics Research
Ethyl perfluoro-n-dodecanoate has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the analysis and identification of proteins in various biological samples .
Environmental Sciences
Due to their persistence in the environment, PFCs are proposed as a new class of 'persistent organic pollutants’ . They can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . Therefore, Ethyl perfluoro-n-dodecanoate could be used in environmental monitoring and pollution studies .
Industrial and Consumer Products
PFCs have been synthesized for more than 50 years and are used in numerous industrial and consumer products . These compounds are intermediates or additives in the synthesis of certain fluorine compounds or their decomposition products . These fluorine compounds are commonly used in consumer products as stain/water/grease repellents in carpets and clothing or in cooking utensils as nonstick coatings .
Chromatography and Mass Spectrometry
Ethyl perfluoro-n-dodecanoate might be used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture. Ethyl perfluoro-n-dodecanoate could potentially be used as a standard or a tracer in these analytical methods
Safety and Hazards
Orientations Futures
The future directions for Ethyl perfluorododecanoate and other perfluorinated compounds involve understanding their environmental fate and distribution, as well as potential health effects . There is a need for the design of safe replacement products for the current crop of perfluorinated chemicals that promises to be less persistent and prevalent in the environment .
Propriétés
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F23O2/c1-2-39-3(38)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)37/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFWRDNDBASDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F23O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371921 |
Source


|
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl perfluorododecanoate | |
CAS RN |
158607-41-1 |
Source


|
| Record name | Ethyl perfluorododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)








![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

